molecular formula C10H15ClN2O2S B1318170 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 307519-78-4

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B1318170
CAS No.: 307519-78-4
M. Wt: 262.76 g/mol
InChI Key: UFKHANZPJXUAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with a unique structure that combines a pyridine ring, a tetrahydrothiophene ring, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:

    Formation of the Pyridin-3-ylmethylamine: This can be achieved by reacting pyridine-3-carboxaldehyde with an appropriate amine under reductive amination conditions.

    Cyclization to Form Tetrahydrothiophene: The pyridin-3-ylmethylamine is then reacted with a suitable thiol and a cyclizing agent to form the tetrahydrothiophene ring.

    Oxidation to Form the Sulfone Group: The tetrahydrothiophene ring is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.

    Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom or the nitrogen atom.

    Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or further oxidized products.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with nucleic acids or proteins, while the sulfone group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects, such as enzyme inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Pyridin-2-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride
  • 3-((Pyridin-4-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride
  • 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride

Uniqueness

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is unique due to the specific position of the pyridine ring and the presence of the sulfone group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c13-15(14)5-3-10(8-15)12-7-9-2-1-4-11-6-9;/h1-2,4,6,10,12H,3,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKHANZPJXUAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.